4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135170
InChI: InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1
SMILES:
Molecular Formula: C7H7BF4N2O
Molecular Weight: 221.95 g/mol

4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate

CAS No.:

Cat. No.: VC20135170

Molecular Formula: C7H7BF4N2O

Molecular Weight: 221.95 g/mol

* For research use only. Not for human or veterinary use.

4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate -

Specification

Molecular Formula C7H7BF4N2O
Molecular Weight 221.95 g/mol
IUPAC Name 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
Standard InChI InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1
Standard InChI Key LNNMBIDDCAEWQH-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.COC1=CC=[N+](C=C1)C#N

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound exists as a salt, with the 4-methoxypyridinium cation (C7H7N2O+\text{C}_7\text{H}_7\text{N}_2\text{O}^+) and the tetrafluoroborate anion (BF4\text{BF}_4^-) held together by ionic interactions. The cation features a pyridinium ring substituted with a methoxy group (-OCH3_3) at the 4-position and a cyano group (-CN) at the 1-position. The planar aromatic ring system facilitates π\pi-π\pi stacking interactions, while the electron-withdrawing cyano group enhances the cation’s stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H7BF4N2O\text{C}_7\text{H}_7\text{BF}_4\text{N}_2\text{O}
Molecular Weight221.95 g/mol
IUPAC Name4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
Canonical SMILESB-(F)(F)F.COC1=CC=N+C#N

The tetrafluoroborate anion contributes to the compound’s solubility in polar aprotic solvents like acetonitrile and dimethylformamide. Its tetrahedral geometry and weak coordinating ability make it suitable for stabilizing cationic species without interfering in reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ\delta 3.9 ppm, singlet) and pyridinium protons (δ\delta 8.2–8.6 ppm, multiplet). The 19F^{19}\text{F} NMR spectrum of the tetrafluoroborate anion shows a quintet near δ\delta -150 ppm due to coupling with boron . X-ray crystallography of analogous tetrafluoroborate salts confirms ionic packing patterns dominated by Coulombic forces and hydrogen bonding .

Synthesis and Purification

Preparation of the Cation

The 4-methoxypyridinium cation is synthesized via quaternization of 4-methoxypyridine using cyano-containing alkylating agents. For example, treatment of 4-methoxypyridine with bromoacetonitrile in acetonitrile at 60°C yields the intermediate 1-cyano-4-methoxypyridinium bromide.

Anion Exchange

The bromide counterion is replaced with tetrafluoroborate through metathesis. Adding sodium tetrafluoroborate (NaBF4\text{NaBF}_4) to an aqueous solution of the pyridinium bromide induces precipitation of sodium bromide, leaving the desired product in solution.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Quaternization4-Methoxypyridine, bromoacetonitrile, 60°C75%
Anion ExchangeNaBF4\text{NaBF}_4, H2_2O, RT90%

Purification is achieved via recrystallization from ethanol/water mixtures, yielding colorless crystals with >98% purity.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to the release of BF3_3 and HCN. Differential scanning calorimetry (DSC) reveals a melting point of 185°C, indicative of strong ionic lattice energy.

Solubility Profile

The compound exhibits moderate solubility in polar solvents:

  • Water: 12 g/L (25°C)

  • Acetonitrile: 45 g/L

  • Ethanol: 8 g/L

Low solubility in nonpolar solvents like hexane (<0.1 g/L) limits its use in hydrophobic systems.

Applications in Organic Synthesis

Catalysis

The tetrafluoroborate anion’s weak coordination allows the cation to serve as a Lewis acid catalyst in Friedel-Crafts alkylations. In a model reaction between indole and methyl vinyl ketone, the compound achieves 82% yield at 5 mol% loading.

Electrolyte Additives

Ionic liquids containing tetrafluoroborate anions enhance the conductivity of lithium-ion batteries. Blending 4-methoxypyridinium tetrafluoroborate with LiPF6_6 improves electrolyte stability at high voltages (>4.5 V) .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the cyano group in stabilizing transition states during catalysis.

  • Materials Science: Explore its use in conductive polymers or metal-organic frameworks (MOFs) .

  • Toxicology: Conduct in vivo studies to establish safety thresholds for industrial applications.

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